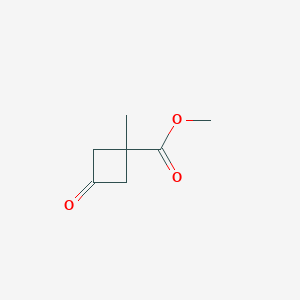
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate
Vue d'ensemble
Description
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS No. 695-95-4) is an organic compound characterized by its unique structural properties, which include a cyclobutane ring and a carbonyl group. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H8O3 |
| Molar Mass | 128.13 g/mol |
| Density | 1.219 g/ml |
| Boiling Point | 188.0 ± 33.0 °C (predicted) |
| Flash Point | 72.5 °C |
| Water Solubility | Slightly soluble |
| Storage Conditions | 2-8 °C |
This compound exhibits biological activity primarily through its interaction with various biomolecules. Its ester and carbonyl functional groups allow for hydrogen bonding and other interactions that can modulate enzyme activity and influence metabolic pathways. The compound has been investigated for its role in:
- Enzyme-Catalyzed Reactions : It is a substrate in ester hydrolysis, where the ester bond is cleaved by esterases, yielding cyclobutanecarboxylic acid and methanol .
- Drug Development : Its structural properties make it a candidate for the development of new therapeutic agents with potential anti-inflammatory and antimicrobial activities.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic processes .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammatory responses.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent.
-
Study on Anti-inflammatory Mechanisms :
- In an experimental model of arthritis, this compound was administered to assess its anti-inflammatory effects.
- The results showed a marked decrease in swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Comparison with Related Compounds
This compound shares structural similarities with other cyclobutane derivatives, which are also being studied for their biological activities:
| Compound | Biological Activity |
|---|---|
| Methyl cyclobutanecarboxylate | Enzyme substrate; drug development |
| trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate | Antimicrobial; anti-inflammatory |
| Ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | Similar therapeutic properties |
Propriétés
IUPAC Name |
methyl 1-methyl-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-7(6(9)10-2)3-5(8)4-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSYXYJQWHNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















